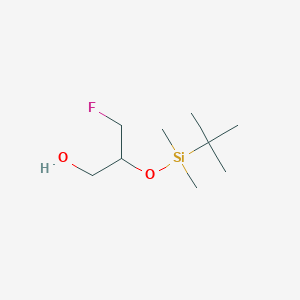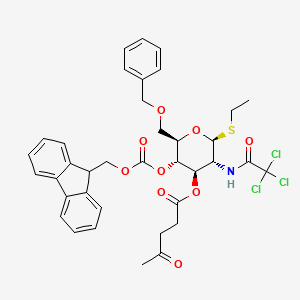
(2R,3S,4R,5R,6S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-2-((benzyloxy)methyl)-6-(ethylthio)-5-(2,2,2-trichloroacetamido)tetrahydro-2H-pyran-4-yl 4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3S,4R,5R,6S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-2-((benzyloxy)methyl)-6-(ethylthio)-5-(2,2,2-trichloroacetamido)tetrahydro-2H-pyran-4-yl 4-oxopentanoate is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including a fluorenylmethoxycarbonyl (Fmoc) protecting group, a benzyloxy group, an ethylthio group, and a trichloroacetamido group, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Protection of Hydroxyl Groups: The hydroxyl groups on the pyran ring are protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step is usually carried out using Fmoc chloride in the presence of a base such as triethylamine.
Introduction of Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group in the presence of a base.
Formation of Ethylthio Group: The ethylthio group is introduced through a thiolation reaction, typically using an ethylthiol reagent in the presence of a suitable catalyst.
Addition of Trichloroacetamido Group: The trichloroacetamido group is added via an acylation reaction, using trichloroacetyl chloride and a base.
Esterification: The final step involves the esterification of the pyran ring with 4-oxopentanoic acid, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Benzyl halides, nucleophiles, catalysts
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Its multiple functional groups make it a valuable building block for the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of multiple functional groups allows for interactions with various molecular targets, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5R,6S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-2-((benzyloxy)methyl)-6-(methylthio)-5-(2,2,2-trichloroacetamido)tetrahydro-2H-pyran-4-yl 4-oxopentanoate
- (2R,3S,4R,5R,6S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-2-((benzyloxy)methyl)-6-(ethylthio)-5-(2,2,2-trichloroacetamido)tetrahydro-2H-pyran-4-yl 4-oxobutanoate
Uniqueness
The unique combination of functional groups in this compound, particularly the presence of the fluorenylmethoxycarbonyl protecting group, the benzyloxy group, the ethylthio group, and the trichloroacetamido group, distinguishes it from similar compounds. These groups confer specific reactivity and properties, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C37H38Cl3NO9S |
|---|---|
Molecular Weight |
779.1 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-(9H-fluoren-9-ylmethoxycarbonyloxy)-6-(phenylmethoxymethyl)-3-[(2,2,2-trichloroacetyl)amino]oxan-4-yl] 4-oxopentanoate |
InChI |
InChI=1S/C37H38Cl3NO9S/c1-3-51-34-31(41-35(44)37(38,39)40)33(49-30(43)18-17-22(2)42)32(29(48-34)21-46-19-23-11-5-4-6-12-23)50-36(45)47-20-28-26-15-9-7-13-24(26)25-14-8-10-16-27(25)28/h4-16,28-29,31-34H,3,17-21H2,1-2H3,(H,41,44)/t29-,31-,32-,33-,34+/m1/s1 |
InChI Key |
KMXSRAMKYTUMAP-IZZVPOTPSA-N |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)CCC(=O)C)NC(=O)C(Cl)(Cl)Cl |
Canonical SMILES |
CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)CCC(=O)C)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


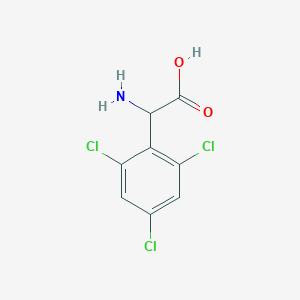
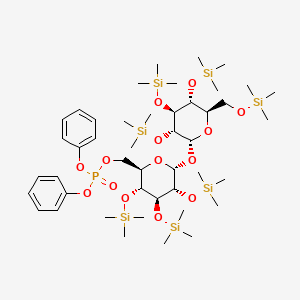
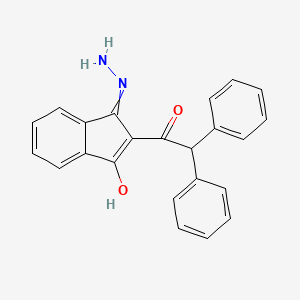

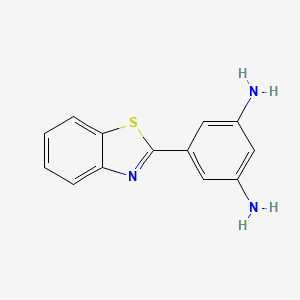
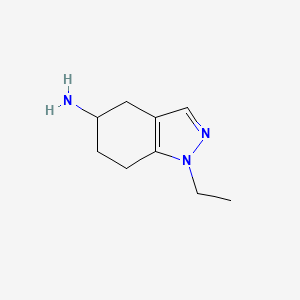
![4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13438201.png)
![[5-[(Z)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] hydrogen sulfate](/img/structure/B13438209.png)
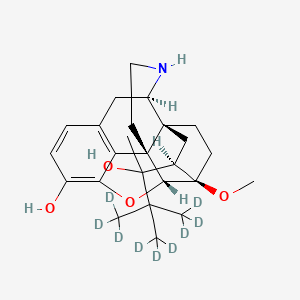
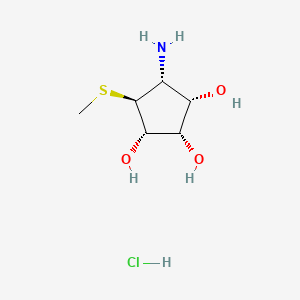
![2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B13438221.png)
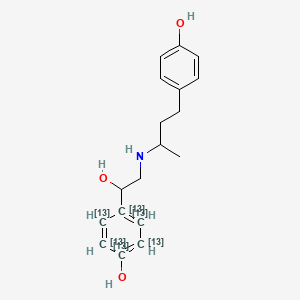
![(3S,5S,8R,9S,10S,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13438255.png)
